4,6-Dimethoxypyrimidin

Übersicht

Beschreibung

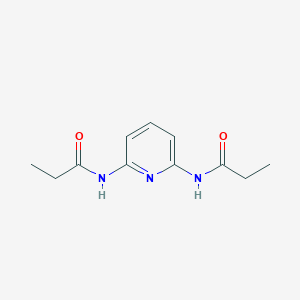

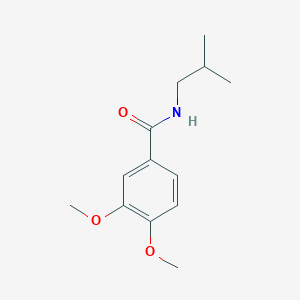

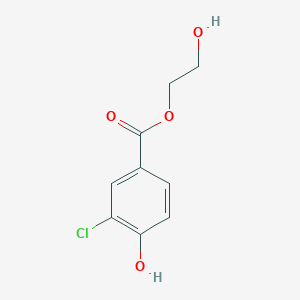

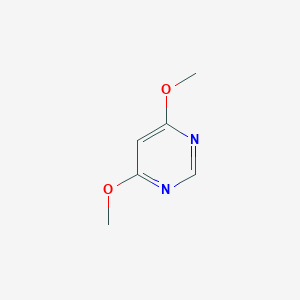

4,6-Dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C₆H₈N₂O₂. It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agriculture, and materials science.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethoxypyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

4,6-Dimethoxypyrimidine (ADM) is a key intermediate in the synthesis of sulfonylurea herbicides . These herbicides target the enzyme acetolactate synthase (ALS) in plants . ALS is crucial for the synthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

It’s known that sulfonylurea herbicides inhibit the als enzyme, preventing the synthesis of certain amino acids and leading to the cessation of cell division in plants . This results in the inhibition of plant growth, effectively controlling the spread of weeds .

Biochemical Pathways

The inhibition of the ALS enzyme disrupts the synthesis of branched-chain amino acids, affecting multiple downstream biochemical pathways. This disruption can lead to a halt in protein synthesis and cell division, ultimately resulting in plant death . Furthermore, ADM can also be used to synthesize thiourea compounds, which have broad-spectrum antimicrobial and insecticidal properties .

Pharmacokinetics

It’s known that adm is synthesized from 2-amino-4,6-dihydroxypyrimidine (adh) in the presence of potassium carbonate and a phase transfer catalyst (ptc), with dimethyl carbonate (dmc) as a methylating agent . The conversion of ADH to ADM is quite efficient, with a conversion rate of 87.7% and a selectivity of 40.5% .

Result of Action

The primary result of ADM’s action is the inhibition of plant growth, making it an effective herbicide . Additionally, the synthesis of thiourea compounds from ADM can result in compounds with antimicrobial and insecticidal properties .

Action Environment

The action of ADM can be influenced by various environmental factors. For instance, the synthesis of ADM from ADH requires specific conditions, including a reaction temperature of 150°C and a reaction time of 10 hours . Furthermore, the effectiveness of ADM as a herbicide can be affected by factors such as soil composition, climate, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

It has been used in the preparation of solid polymer electrolytes for dye-sensitized solar cells (DSSC), indicating its potential influence on cellular processes

Molecular Mechanism

It is known that pyrimidine derivatives can bind to biomolecules and influence enzyme activity, potentially leading to changes in gene expression

Metabolic Pathways

It is known that pyrimidine derivatives can be involved in various metabolic processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,6-Dimethoxypyrimidine can be synthesized through several methods. One common approach involves the methylation of 4,6-dihydroxypyrimidine using dimethyl sulfate or dimethyl carbonate in the presence of a base such as potassium carbonate . Another method includes the cyclization of cyanoacetate and urea, followed by methylation .

Industrial Production Methods: In industrial settings, the synthesis of 4,6-dimethoxypyrimidine often involves the use of less toxic and more environmentally friendly reagents. For instance, dimethyl carbonate is preferred over traditional methylating agents due to its non-toxic nature and lower environmental impact . The reaction conditions typically involve elevated temperatures and the use of phase transfer catalysts to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dimethoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfonyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or other alkoxides are commonly used as nucleophiles in substitution reactions.

Oxidation: Hydrogen peroxide in the presence of catalysts like sodium tungstate is used for oxidation reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Oxidation typically yields sulfonyl derivatives of 4,6-dimethoxypyrimidine.

Vergleich Mit ähnlichen Verbindungen

4,6-Dihydroxypyrimidine: A precursor in the synthesis of 4,6-dimethoxypyrimidine.

2-Amino-4,6-dimethoxypyrimidine: Another derivative with applications in the synthesis of sulfonylurea herbicides.

4-Amino-2,6-dimethoxypyrimidine: Used in the synthesis of sulfadimethoxine, a pharmaceutical agent.

Uniqueness: 4,6-Dimethoxypyrimidine is unique due to its dual methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Eigenschaften

IUPAC Name |

4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSPPRZKBUVEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293530 | |

| Record name | 4,6-DIMETHOXYPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5270-94-0 | |

| Record name | 5270-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-DIMETHOXYPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of 4,6-dimethoxypyrimidine derivatives?

A1: 4,6-Dimethoxypyrimidine is a common structural motif in several herbicides, particularly those belonging to the sulfonylurea, imidazolinone, and triazolopyrimidine families. These herbicides primarily target acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, ]

Q2: How does the inhibition of ALS by 4,6-dimethoxypyrimidine derivatives affect plants?

A2: Inhibition of ALS disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of plant growth and ultimately plant death. [, , ] This makes these compounds effective herbicides.

Q3: What is the molecular formula and weight of 4,6-dimethoxypyrimidine?

A3: The molecular formula of 4,6-dimethoxypyrimidine is C6H8N2O2. Its molecular weight is 140.14 g/mol. [, ]

Q4: What spectroscopic data is available for characterizing 4,6-dimethoxypyrimidine and its derivatives?

A4: Various spectroscopic techniques have been used to characterize 4,6-dimethoxypyrimidine and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are routinely employed to elucidate the structure of these compounds. [, , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the molecular formula and aiding in structural elucidation. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, particularly those involved in hydrogen bonding. [, , , ]

- X-ray Diffraction (XRD): Single crystal X-ray diffraction provides detailed information about the three-dimensional structure and crystal packing of these compounds. [, , , ]

Q5: What is known about the stability of 4,6-dimethoxypyrimidine and its derivatives in soil and water?

A5: Studies have shown that the degradation rate of 4,6-dimethoxypyrimidine-containing herbicides varies depending on environmental conditions. For example, imazosulfuron degrades faster under anaerobic conditions in flooded soils compared to aerobic conditions. [, ] Factors like soil type, pH, temperature, and microbial activity influence the degradation pathways and persistence of these compounds. [, , , ]

Q6: Are 4,6-dimethoxypyrimidine derivatives known to exhibit catalytic properties?

A6: The provided research focuses primarily on the herbicidal activity of 4,6-dimethoxypyrimidine derivatives, specifically their role as ALS inhibitors. There is no mention of these compounds exhibiting significant catalytic properties.

Q7: Have computational methods been used to study 4,6-dimethoxypyrimidine derivatives?

A7: Yes, computational methods like Density Functional Theory (DFT) have been used to study the structural features, molecular electrostatic potential (MEP), and global reactivity descriptors of 4,6-dimethoxypyrimidine derivatives. [] These calculations help understand the reactivity, hydrogen bonding potential, and structure-activity relationships of these compounds.

Q8: How does modifying the structure of 4,6-dimethoxypyrimidine derivatives affect their herbicidal activity?

A8: Numerous studies highlight the impact of structural modifications on the activity of 4,6-dimethoxypyrimidine-containing herbicides. For instance, the introduction of a trifluoromethyl group at the 3-position of the 2-pyridyl ring in flazasulfuron was shown to increase the rate of Smile rearrangement, a key step in its degradation pathway. [] Additionally, research on bensulfuron-methyl analogs revealed that substituting the 4,6-dimethoxypyrimidine moiety with other heterocycles or altering the substituents on the sulfonylurea bridge significantly affected their inhibitory potency towards ALS. []

Q9: What are the common formulation strategies for 4,6-dimethoxypyrimidine-containing herbicides?

A9: 4,6-Dimethoxypyrimidine-containing herbicides, like other sulfonylureas, are often formulated as water-dispersible granules (WG), suspension concentrates (SC), or emulsifiable concentrates (EC) to improve their handling, application, and stability. [] Specific formulation details and the use of adjuvants depend on the target crops, application methods, and desired herbicidal activity.

Q10: What are the common in vitro and in vivo methods for evaluating the efficacy of 4,6-dimethoxypyrimidine-containing herbicides?

A10: Researchers often employ both in vitro and in vivo methods to evaluate the efficacy of these herbicides.

- In vitro enzyme assays: Inhibitory activity against ALS is commonly assessed using purified enzyme preparations from target plants like pea or barley. [, ]

- Plant growth inhibition assays: These assays involve treating target weed species with different concentrations of the herbicide and monitoring their growth inhibition compared to untreated controls. [, ]

- Field trials: Field trials are crucial for evaluating the efficacy of herbicides under real-world conditions. These trials assess factors like weed control efficacy, crop safety, and environmental impact. [, , ]

Q11: What analytical methods are used to quantify 4,6-dimethoxypyrimidine and its metabolites in environmental samples?

A11: High-performance liquid chromatography (HPLC) is widely used for quantifying 4,6-dimethoxypyrimidine-containing herbicides and their metabolites in environmental samples like soil and water. [, , , ] Coupling HPLC with mass spectrometry (LC-MS) enhances sensitivity and selectivity for identifying and quantifying these compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.